molecular formula C12H13N3O2 B2957557 Ethyl 4-(methylamino)quinazoline-7-carboxylate CAS No. 2248273-18-7

Ethyl 4-(methylamino)quinazoline-7-carboxylate

Cat. No.: B2957557
CAS No.: 2248273-18-7
M. Wt: 231.255
InChI Key: LLIJRGQPPUGCRB-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including Ethyl 4-(methylamino)quinazoline-7-carboxylate, often involves several key steps. One common method is the Aza-reaction, which includes the Aza-Diels-Alder reaction and the Imino-Diels-Alder reaction. These reactions typically involve the coupling of an imine and an electron-rich alkene . Another method involves the use of metal-catalyzed reactions, such as transition metal-catalyzed C-H activation and cascade reactions .

Industrial Production Methods

Industrial production of quinazoline derivatives may employ microwave-assisted reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions. These methods are advantageous due to their efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)quinazoline-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

Ethyl 4-(methylamino)quinazoline-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)quinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects. For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(methylamino)quinazoline-7-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its methylamino group and ethyl ester functionality may enhance its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 4-(methylamino)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)8-4-5-9-10(6-8)14-7-15-11(9)13-2/h4-7H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJRGQPPUGCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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